molecular formula C16H17NO3S B14283715 Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 155721-36-1

Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14283715
CAS No.: 155721-36-1
M. Wt: 303.4 g/mol
InChI Key: XEPJOTWXDSDPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-1-tosylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the tosyl group (p-toluenesulfonyl) and the methoxyphenyl group in its structure makes it a compound of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1-tosylaziridine typically involves the reaction of 4-methoxyphenylamine with tosyl chloride to form the corresponding tosylamide. This intermediate is then treated with a suitable aziridination reagent, such as a halogenated aziridine precursor, under basic conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for 2-(4-methoxyphenyl)-1-tosylaziridine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-1-tosylaziridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-tosylaziridine involves its ability to undergo ring-opening reactions, which can interact with nucleophilic sites in biological molecules. This reactivity allows it to form covalent bonds with proteins and enzymes, potentially inhibiting their function or altering their activity . The molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles is a key feature .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)acetonitrile
  • 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
  • 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Comparison: 2-(4-Methoxyphenyl)-1-tosylaziridine is unique due to its aziridine ring, which imparts significant reactivity and potential for diverse chemical transformations. In contrast, similar compounds like 2-(4-methoxyphenyl)acetonitrile and 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole lack this reactive three-membered ring, making them less versatile in certain synthetic applications .

Properties

CAS No.

155721-36-1

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C16H17NO3S/c1-12-3-9-15(10-4-12)21(18,19)17-11-16(17)13-5-7-14(20-2)8-6-13/h3-10,16H,11H2,1-2H3

InChI Key

XEPJOTWXDSDPEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.